2-Methoxyestrone-1,4,16,16-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

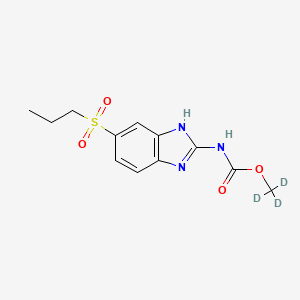

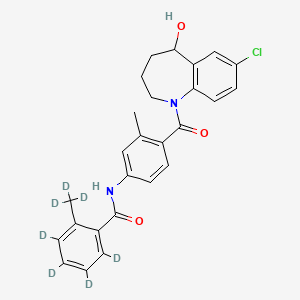

2-Methoxyestrone-1,4,16,16-d4 is a chemical compound primarily used in research and development applications . It is a deuterated form of 2-methoxyestrone, an estrogen hormone produced naturally by the body . This compound is labeled with four deuterium atoms, making it useful in isotopic labeling studies . It is commonly used in studies related to estrogen metabolism and the role of estrogen in various physiological processes . It has shown anti-cancer properties, particularly in breast cancer research .

Synthesis Analysis

The synthesis of this compound involves the replacement of hydrogen atoms in the molecule with deuterium atoms . This process makes it distinguishable from other molecules in a sample, which is useful in isotopic labeling studies .Molecular Structure Analysis

The chemical formula for this compound is C19H19D4O3 . It has a molecular weight of 305.40 g/mol .Chemical Reactions Analysis

The deuterium atoms in this compound replace hydrogen atoms in the molecule . This alteration is what makes it useful in isotopic labeling studies .Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It is soluble in organic solvents like methanol and ethanol .Wissenschaftliche Forschungsanwendungen

2-Methoxyestrone and related estradiol metabolites have been studied for their role in the susceptibility of low-density lipoprotein to oxidation, suggesting a potential impact on lipid metabolism and cardiovascular health (Seeger, Mueck, & Lippert, 1997).

Techniques for measuring levels of 2-Methoxyestrone in human urine have been developed, aiding in the study of its physiological roles and variations in different groups, such as children, men, and pregnant women (Ball, Reu, Schwab, & Knuppen, 1979).

Supercritical fluid chromatography with tandem mass spectrometry has been employed to separate and quantify various estrogen metabolites including 2-Methoxyestrone, highlighting its significance in estrogen metabolism studies (Xu, Roman, Veenstra, Van Anda, Ziegler, & Issaq, 2006).

The intestinal bacterial metabolism of 2-Methoxyestrone has been investigated, revealing insights into its transformation into biologically active steroid hormones, which has implications for understanding its role in various physiological processes (Axelson & Sjövall, 1983).

A study on serum estrone and its metabolites, including 2-Methoxyestrone, in postmenopausal women has been conducted, contributing to our understanding of estrogen's role in conditions like breast cancer (Rangiah, Shah, Vachani, Ciccimaro, & Blair, 2011).

2-Methoxyestrone is recognized for its potential anticarcinogenic properties and minimal estrogen activities, indicating its importance in cancer research and hormone-related studies (2020, Definitions).

The metabolite has been noted in the study of urinary estrogen fractions in pregnant women, suggesting its fluctuating levels and potential role in pregnancy-related hormonal changes (Hobkirk & Nilsen, 1962).

Clinical trials have explored 2-Methoxyestradiol, a related compound, for its anticancer activity, particularly in hormone-refractory prostate cancer, highlighting the therapeutic potential of these estrogen metabolites (Sweeney, Liu, Yiannoutsos, Kolesar, Horvath, Staab, Fife, Armstrong, Treston, Sidor, & Wilding, 2005).

The metabolism of 2-Methoxyestrone has been specifically studied in men, providing valuable information about its biological activity and potential health implications (Longcope, Flood, Femino, & Williams, 1983).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S)-1,4,6-trideuterio-3-deuteriooxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i3D,9D,10D/hD/t3?,12-,13+,15-,19- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEUWNKSCXYKBU-NZTFOOEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

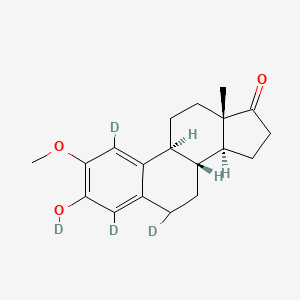

Isomeric SMILES |

[2H]C1C[C@@H]2[C@H](CC[C@]3([C@H]2CCC3=O)C)C4=C(C(=C(C(=C14)[2H])O[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)